molecular formula C12H15N3OS B1273392 4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 403990-81-8

4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1273392
CAS RN: 403990-81-8
M. Wt: 249.33 g/mol
InChI Key: SKWYYPGBQTZOQF-UHFFFAOYSA-N
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Description

4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol (EMPT) is an organic compound belonging to the triazole family. It is a sulfur-containing heterocyclic compound that is widely used in scientific research due to its unique properties and wide range of applications. EMPT has been studied for its potential use in various fields such as medicinal chemistry, biochemistry, and drug discovery.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Anti-Proliferative Activity : 1,2,4-Triazoles, including variants like the specified compound, have been synthesized and evaluated for their urease inhibition and anti-proliferative activities. One derivative, featuring a 3-methyl-phenyl substitution, showed significant urease inhibition and potential anti-proliferative properties, suggesting a promising role in pharmaceutical research (Ali et al., 2022).

  • DNA Methylation Inhibition : Derivatives of 1,2,4-triazole-3-thiol, by introducing specific substituents, have been studied for their impact on DNA methylation in cancer cells. This research indicates the potential of these compounds in targeting epigenetic mechanisms in cancer treatment (Hovsepyan et al., 2018).

  • Pharmacological Properties : Research into 1,2,4-triazole derivatives has explored their effect on the central nervous system (CNS) in mice, indicating a potential for developing new CNS-targeting pharmaceuticals (Maliszewska-Guz et al., 2005).

Chemical Properties and Applications

  • Corrosion Inhibition : Some 1,2,4-triazole-3-thiol derivatives have been investigated as corrosion inhibitors for metals, showing efficacy in protecting against corrosion in acidic environments. This highlights their potential use in industrial applications (Yadav et al., 2013).

  • Novel Synthesis Approaches : Research has been conducted on new methods of synthesizing 1,2,4-triazole-3-thiols, indicating ongoing interest in developing more efficient and diverse synthetic routes for these compounds (Kravchenko et al., 2018).

properties

IUPAC Name

4-ethyl-3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-3-15-11(13-14-12(15)17)8-16-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWYYPGBQTZOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)COC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392620
Record name 4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

403990-81-8
Record name 4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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